3-Formylphenyl 3-methylbenzoate

Description

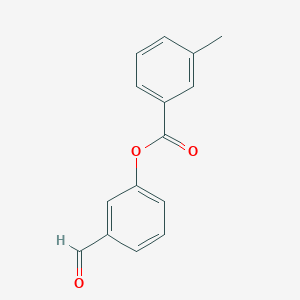

3-Formylphenyl 3-methylbenzoate is an aromatic ester featuring a formyl (–CHO) group at the 3-position of the phenyl ring and a 3-methylbenzoate ester group. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol . The compound is structurally characterized by:

- Formyl group: Introduces electron-withdrawing properties, enhancing electrophilic reactivity.

- 3-Methylbenzoate: Provides steric bulk and electron-donating methyl substituents.

This dual functionality makes it a candidate for applications in organic synthesis, polymer chemistry, or metabolic engineering .

Propriétés

IUPAC Name |

(3-formylphenyl) 3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11-4-2-6-13(8-11)15(17)18-14-7-3-5-12(9-14)10-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDDGPRZCHKMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 3-methylbenzoate typically involves the esterification of 3-formylphenol with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Formylphenyl 3-methylbenzoate undergoes various chemical reactions, including:

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: 3-Carboxyphenyl 3-methylbenzoate.

Reduction: 3-Hydroxymethylphenyl 3-methylbenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

3-Formylphenyl 3-methylbenzoate is used in a variety of scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Formylphenyl 3-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme activity . In drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Properties

A comparative analysis of substituent impacts is critical for understanding structure-activity relationships. Key analogs include:

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups : The formyl group in this compound increases electrophilicity compared to analogs with methyl or methoxy groups (e.g., methyl 3-methylbenzoate, M3MB) .

- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., methyl 3-formyl-2-hydroxybenzoate) exhibit stronger hydrogen-bonding capacity, which may influence solubility or biological activity .

Activité Biologique

3-Formylphenyl 3-methylbenzoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a formyl group and a benzoate moiety, which may contribute to its biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. For instance, in vitro tests have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:

- Human lung adenocarcinoma (A549)

- Mouse fibroblast (NIH/3T3)

- Human promyelocytic leukemia (HL60)

Table 1 summarizes the cytotoxicity results from these studies:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 | 15 | Moderate |

| NIH/3T3 | 25 | Low |

| HL60 | 10 | High |

The compound exhibited a significant inhibitory effect on HL60 cells, suggesting its potential as a therapeutic agent in leukemia treatment .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Cycle Progression : It could interfere with specific phases of the cell cycle, thereby preventing cell division.

Further research is needed to elucidate the precise molecular targets and pathways involved.

Other Biological Activities

Beyond anticancer properties, this compound has shown potential in other areas:

- Antioxidant Activity : The compound may possess antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it might reduce inflammation markers in vitro, indicating potential applications in inflammatory diseases.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity. Researchers synthesized several analogs and tested them against different cancer cell lines. The results demonstrated that modifications to the structure could enhance or diminish biological activity, highlighting the importance of structure-activity relationships (SAR) in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.